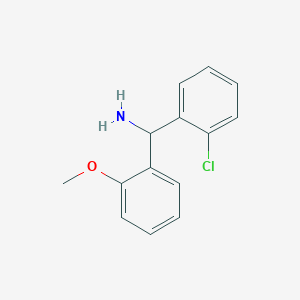

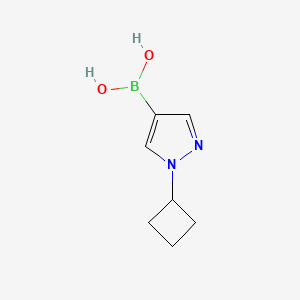

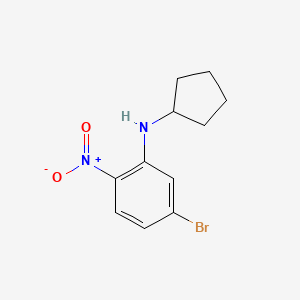

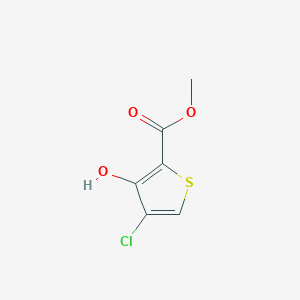

(1-Cyclobutylpyrazol-4-yl)boronic acid

Overview

Description

(1-Cyclobutylpyrazol-4-yl)boronic acid, or 1-CBPA, is a boronic acid that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile, inexpensive, and easily synthesized compound that has been used in a variety of research and laboratory experiments. 1-CBPA is a useful reagent for the formation of boronic esters, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. In addition, 1-CBPA has been used as a catalyst in a variety of reactions, including the synthesis of small molecules and the preparation of boronic acids. Furthermore, 1-CBPA has been used in the development of novel drug delivery systems and as a tool for studying the biological activity of various compounds.

Scientific Research Applications

Chemical Biology and Supramolecular Chemistry

- Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions in these fields .

- This reaction has been used to explore novel chemistries using boron .

Biomedical Applications

- Boronic acid-based compounds have been used in the development of biomedical devices .

- The reversible kinetics of boronic acid-based reactions have been particularly useful in these applications .

Material Chemistry

- Boronic acid-based compounds have also found applications in material chemistry .

- The ability of these compounds to react with assorted nucleophiles at variable pHs has been of utmost importance in stimuli-responsive material chemistry explorations .

Antimicrobial Applications

- Boron-based covalent organic frameworks (COFs) have been used in antibacterial applications .

- The study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .

- Antibacterial tests showed that the material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .

Nano-pesticide Development

- Boronic acid-based compounds have been used in the development of non-toxic nano-pesticides .

- The co-application of the nano-pesticide and predatory stinkbug could achieve efficient pest control .

- This represents an innovative technology solution for green pest management and would be beneficial for reducing the use of pesticides to minimize their adverse impacts .

Photocatalytic Applications

- Boron-based covalent organic frameworks (COFs) have been used in photocatalytic applications .

- A study suggested that COF-1, a boron-based COF, could produce a variety of reactive oxygen species (ROS) under visible light irradiation .

- The material displayed an obvious bactericidal effect on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) by releasing ROS under white light .

Future Directions

properties

IUPAC Name |

(1-cyclobutylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c11-8(12)6-4-9-10(5-6)7-2-1-3-7/h4-5,7,11-12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJHUJINKCSWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclobutylpyrazol-4-yl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)

![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)

![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)

![2-[(2,2-Difluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1455823.png)